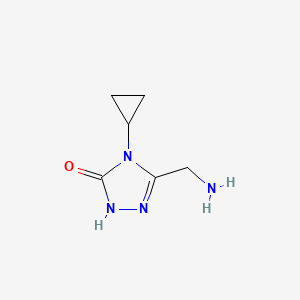
4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of benzonitriles, including 4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile, typically involves the conversion of benzoic acids to their corresponding nitriles. One common method is the reaction of benzoyl chloride with an alkanesulphonamide and a dehydrating agent such as thionyl chloride in benzene or toluene . Another method involves the use of hydroxylamine hydrochloride and benzaldehyde, which undergoes oximation followed by dehydration to form the nitrile .
Industrial Production Methods
Industrial production methods for benzonitriles often involve the ammoxidation of toluene, ammonia, and air, or the cyanation of benzene halides . These methods are advantageous due to their scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Reagents like sodium cyanide or other nucleophiles can be used under basic conditions.
Major Products
Oxidation: Benzoic acids.
Reduction: Primary amines.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile is utilized in various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological molecules.
Industry: Used in the production of advanced coatings, pesticides, and dyes.
Mechanism of Action
The mechanism of action of 4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can form hydrogen bonds and participate in various chemical reactions, influencing biological pathways and molecular interactions .
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: A simpler nitrile compound with similar reactivity.
4-Hydroxybenzonitrile: Contains a hydroxyl group similar to 4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile but lacks the cyclopentyl ring.
2-Methylbenzonitrile: Similar structure but without the hydroxyl group.
Uniqueness
This compound is unique due to its combination of a hydroxyl group and a cyclopentyl ring, which imparts distinct reactivity and selectivity compared to other benzonitriles .
Properties
Molecular Formula |
C13H15NO |
|---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
4-(1-hydroxy-2-methylcyclopentyl)benzonitrile |
InChI |
InChI=1S/C13H15NO/c1-10-3-2-8-13(10,15)12-6-4-11(9-14)5-7-12/h4-7,10,15H,2-3,8H2,1H3 |
InChI Key |
DMOXVPIQRVEDJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC1(C2=CC=C(C=C2)C#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


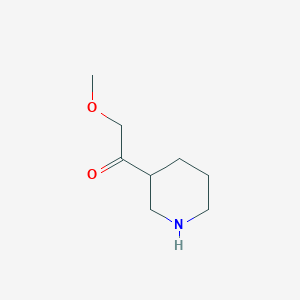

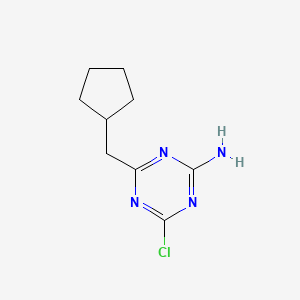
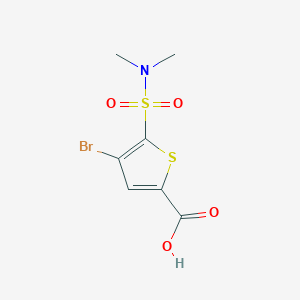
![1,6-Dioxaspiro[2.6]nonane-2-carbonitrile](/img/structure/B13201100.png)
![Methyl 2-[4-(furan-2-yl)-2-oxo-1,2-dihydropyridin-1-yl]acetate](/img/structure/B13201102.png)

![2-methyl-3-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13201116.png)
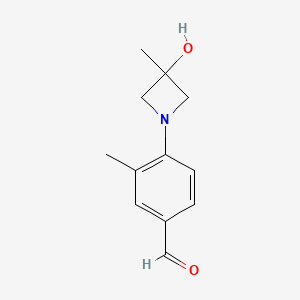

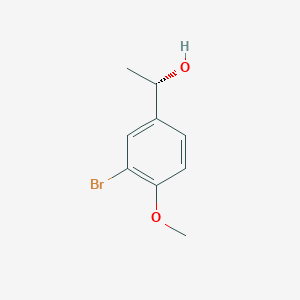
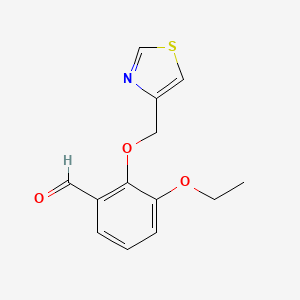
![2-[(3-Chloro-4-fluorophenyl)methyl]-2-methylpyrrolidine](/img/structure/B13201171.png)
